2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide involves complex chemical reactions that typically start from basic pyrimidine structures. For example, the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) has been reported to yield 2,4-diamino-5-acetyl(ethoxycarbonyl)-6-methyl(phenyl)pyrimidines, which can then be used for building a pyrimido[4,5-d]pyrimidine system (Dorokhov et al., 1991).
Molecular Structure Analysis
Crystallographic studies have provided insight into the molecular structure of related compounds. The crystal structures reveal a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring by specific degrees. This inclination and the presence of intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation are critical for understanding the molecular behavior and reactivity of such compounds (Subasri et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide is multidrug-resistant (MDR) bacteria . The compound is used to modify gold nanoparticles (GNPs), which have excellent antibiotic activities against these bacteria .
Mode of Action
The compound interacts with its targets by modifying the GNPs. The antibacterial spectrum of the GNPs can be tuned by adjusting their sizes . For instance, ultrasmall DGNPs (<2 nm) have a broad antibacterial spectrum, especially showing an over 60-fold increase in antibacterial efficacy against Gram-positive (G+) bacteria .
Result of Action
The primary result of the compound’s action is its potent antibacterial effect, particularly against Gram-positive bacteria . Moreover, the ultrasmall DGNPs functionalized with the compound can serve as general wound dressings for healing burnt infections .
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-2-21-10-5-3-9(4-6-10)17-13(20)8-22-14-18-11(15)7-12(16)19-14/h3-7H,2,8H2,1H3,(H,17,20)(H4,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJZUFBFAIQJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
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